(3-Methylbutyl)(pyrimidin-5-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methyl-N-(pyrimidin-5-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-9(2)3-4-11-5-10-6-12-8-13-7-10/h6-9,11H,3-5H2,1-2H3 |
InChI Key |
WLBMVTYXHWBWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CN=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 3 Methylbutyl Pyrimidin 5 Ylmethyl Amine
Classical Synthetic Routes to Amines and Pyrimidine (B1678525) Derivatives
Traditional methods for amine and pyrimidine synthesis provide a foundational framework for constructing the target molecule. These routes are well-documented and rely on fundamental organic reactions, including nucleophilic substitution and reductive amination, which are central to forming the key secondary amine linkage.
Nucleophilic Substitution Approaches to C-N Bond Formation
Nucleophilic substitution is a cornerstone of C-N bond formation. In the context of synthesizing (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine, this approach typically involves the reaction of an electrophilic pyrimidine-containing substrate with the nucleophilic 3-methylbutylamine.
A plausible pathway begins with a precursor such as 5-(halomethyl)pyrimidine (e.g., 5-(chloromethyl)pyrimidine). This substrate possesses a reactive electrophilic carbon center susceptible to attack by the primary amine. The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the nitrogen atom of 3-methylbutylamine attacks the methylene (B1212753) carbon, displacing the halide leaving group.
Reaction Scheme:
Pyrimidine-5-ylmethanol is first converted to 5-(chloromethyl)pyrimidine (B28068) using a chlorinating agent like thionyl chloride (SOCl₂).
The resulting 5-(chloromethyl)pyrimidine is then treated with 3-methylbutylamine. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is typically added to neutralize the hydrohalic acid byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
The choice of solvent is critical and is often a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the dissolution of reactants and stabilize the transition state. Leaving groups on the pyrimidine ring, particularly at the C2, C4, and C6 positions, can be displaced by nucleophiles, but for this specific target, functionalization of the methyl group at the C5 position is the key step. bhu.ac.in
Reductive Amination Strategies
Reductive amination, or reductive alkylation, is a highly efficient and widely used method for preparing amines. wikipedia.org This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.org
For the synthesis of this compound, the strategy would employ pyrimidine-5-carboxaldehyde and 3-methylbutylamine as the starting materials.
Imine Formation: The reaction is initiated by the nucleophilic attack of 3-methylbutylamine on the carbonyl carbon of pyrimidine-5-carboxaldehyde. This is followed by dehydration to form the corresponding N-(pyrimidin-5-ylmethylene)-3-methylbutanamine (an imine or Schiff base). This step is typically acid-catalyzed and reversible.
Reduction: A reducing agent, added to the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.
A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly favored as they are milder and more selective for the iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction. organic-chemistry.org A similar synthesis of 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine successfully utilized sodium tetrahydroborate as the reducing agent. researchgate.net
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, neutral pH | Inexpensive, readily available | Can reduce aldehydes/ketones; requires pH control |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH (6-7) | Selective for iminium ions over carbonyls | Highly toxic (releases HCN in strong acid) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | Mild, non-toxic, highly selective, commercially available as a stable powder | More expensive than other borohydrides |
Multi-step Synthesis Pathways
A complete synthetic plan often involves multiple steps to prepare the necessary precursors from more readily available starting materials. The synthesis of pyrimidines can be achieved through methods like the Biginelli reaction or by the cyclization of β-dicarbonyl compounds with amidines. wikipedia.org
A practical multi-step pathway to this compound could be designed starting from a commercially available pyrimidine derivative, such as pyrimidin-5-ylmethanol.
Pathway Example (via Nucleophilic Substitution):
Step 1: Halogenation of Pyrimidin-5-ylmethanol. Pyrimidin-5-ylmethanol is reacted with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in an inert solvent (e.g., dichloromethane) to produce 5-(chloromethyl)pyrimidine or 5-(bromomethyl)pyrimidine. This conversion turns the hydroxyl group into a better leaving group for the subsequent substitution step.
Step 2: Nucleophilic Substitution. The resulting halo-intermediate is reacted directly with 3-methylbutylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile. The reaction mixture is typically heated to ensure a reasonable reaction rate, leading to the formation of the target compound.
This pathway provides a clear and reliable route to the desired product, utilizing two high-yielding and well-understood reaction types.
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, green chemistry principles have driven the development of more sustainable and efficient synthetic methods. Techniques such as microwave-assisted and ultrasound-assisted synthesis offer significant improvements over conventional methods by reducing reaction times, increasing yields, and often lowering energy consumption.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can dramatically accelerate reaction rates compared to conventional heating methods. eurekaselect.com The synthesis of various pyrimidine derivatives has been shown to be highly efficient under microwave conditions. nanobioletters.comorientjchem.org For instance, the synthesis of 2-anilinopyrimidines via nucleophilic aromatic substitution was significantly more efficient with microwave heating compared to conventional methods. researchgate.net
In the synthesis of this compound, MAOS could be applied to either the nucleophilic substitution or the reductive amination step. The rapid, localized heating can overcome activation energy barriers more effectively, leading to shorter reaction times and often cleaner reactions with fewer byproducts. nih.gov
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Thiazolopyrimidines | Conventional Heating | 24 hours | 42-55% | nih.gov |
| Microwave Irradiation | 8 minutes | 69-88% | ||
| Synthesis of Fused Pyrimidines | Conventional Heating | Several hours | Good | orientjchem.org |
| Microwave Irradiation | 10-15 minutes | Good to Excellent |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis employs sonic waves to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. beilstein-archives.org This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.govresearchgate.net The application of ultrasound is considered an eco-friendly technique as it can lead to higher yields and shorter reaction times under milder conditions. nih.govnih.gov
Solvent-Free Reaction Conditions for Amide and Amine Formation
The pursuit of green and sustainable chemistry has propelled the development of solvent-free reaction conditions, which minimize waste and reduce environmental impact. For the synthesis of amines and their precursors, amides, these techniques often offer benefits such as high efficiency, shorter reaction times, and operational simplicity. The synthesis of this compound can be envisioned through a solvent-free reductive amination pathway. This would typically involve the condensation of pyrimidine-5-carbaldehyde (B119791) with 3-methylbutan-1-amine, followed by reduction of the resulting imine.
Under solvent-free conditions, this reaction can be facilitated by grinding the reactants together, often with a solid reducing agent like sodium borohydride and a mild acidic catalyst (e.g., silica (B1680970) gel). Microwave irradiation is another powerful tool in solvent-free synthesis, as it can accelerate the reaction rate significantly. For instance, a mixture of the aldehyde, amine, and a solid-supported reducing agent could be irradiated for a short period to yield the target secondary amine.
Another solvent-free approach is the direct N-alkylation of 3-methylbutan-1-amine with a 5-(halomethyl)pyrimidine derivative. This reaction can be promoted by a solid base, such as potassium carbonate, and may be enhanced by microwave heating or mechanochemical mixing (ball milling). These methods avoid the use of potentially hazardous solvents and often lead to cleaner reaction profiles with easier product isolation.
Table 1: Comparison of Solvent-Free Synthesis Methodologies
| Methodology | Description | Potential Advantages | Catalyst/Promoter Examples |
|---|---|---|---|
| Mechanochemistry | Grinding solid reactants together to induce a chemical reaction. | Low energy consumption, reduced waste, can access different reaction pathways. | Solid acids (silica), bases (K₂CO₃), or reducing agents. |
| Microwave Irradiation | Using microwave energy to heat the reaction mixture directly and efficiently. | Rapid reaction rates, higher yields, improved purity. | Graphite oxide, solid-supported reagents. |
| Solid-Support Catalysis | Reactants are adsorbed onto a solid support which can also act as a catalyst. | Easy separation of catalyst, potential for recyclability, cleaner reactions. | Montmorillonite K-10 clay, silica gel, alumina. |
Aqueous Media Synthesis for Amine Scaffolds
The use of water as a reaction solvent is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental friendliness. Synthesizing amine scaffolds in aqueous media, however, requires careful consideration of reagent solubility and reaction conditions. For a molecule like this compound, an aqueous synthesis would most likely rely on reductive amination.
In this scenario, pyrimidine-5-carbaldehyde and 3-methylbutan-1-amine would be reacted in water, potentially with a co-solvent to aid solubility. A water-soluble and stable reducing agent, such as sodium cyanoborohydride or a transition metal catalyst with hydrogen, would be employed to reduce the intermediate imine. The pH of the medium is a critical parameter in aqueous reductive aminations, as it influences both imine formation and the activity of the reducing agent. The synthesis of related amine scaffolds has been achieved using this approach, highlighting its viability.
Table 2: Key Considerations for Aqueous Amine Synthesis
| Parameter | Importance | Typical Conditions/Reagents |
|---|---|---|
| pH Control | Affects imine formation and stability, and the efficacy of the reducing agent. | Use of buffers (e.g., phosphate, acetate) to maintain optimal pH range (typically 4-7). |
| Reducing Agent | Must be stable and effective in water. | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (STAB), H₂ with catalysts like Pd/C. |
| Catalyst | Can accelerate the reaction and improve selectivity. | p-Toluene sulfonic acid can be used to catalyze imine formation. |
| Co-solvents | May be required to solubilize starting materials. | Methanol, ethanol, or other water-miscible organic solvents. |
Multi-Component Reactions (MCRs) for Pyrimidine-Amine Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. MCRs are prized for their high atom economy, convergence, and ability to rapidly generate complex molecules from simple precursors. The pyrimidine core of the target molecule is well-suited for synthesis via MCRs, such as variations of the Biginelli reaction.
A plausible MCR approach to a precursor for this compound could involve the condensation of an amidine (like formamidine), a β-dicarbonyl compound (or a synthetic equivalent), and an aldehyde. For example, a three-component reaction between an appropriate 1,3-dicarbonyl compound, an aldehyde, and an amidine can yield a highly functionalized pyrimidine ring in a single step. By choosing reactants that already contain the necessary functionalities or handles for later conversion, this method can significantly shorten the synthetic sequence to the target amine. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has also been reported, offering a sustainable route to unsymmetrically substituted pyrimidines.
Table 3: Examples of Multi-Component Reactions for Pyrimidine Synthesis
| Reaction Name | Components | Product Type |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone/-thione |
| Three-Component Pyrimidine Synthesis | Ketone, NH₄OAc, N,N-dimethylformamide dimethyl acetal | Substituted Pyrimidine |
| ZnCl₂-catalyzed Coupling | Enamine, Triethyl orthoformate, Ammonium (B1175870) acetate | 4,5-disubstituted Pyrimidine |
| Iridium-catalyzed MCR | Amidine, up to three different Alcohols | Unsymmetrically substituted Pyrimidine |
Click Chemistry Applications in Pyrimidine Conjugation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. This methodology is exceptionally useful for conjugating a core scaffold like this compound to other molecules, such as biomolecules, polymers, or fluorescent tags.
To apply click chemistry, the target molecule must first be functionalized with either an azide (B81097) or a terminal alkyne. This can be achieved in several ways:
Modification of the Pyrimidine Ring: A precursor such as 2-chloro-5-(bromomethyl)pyrimidine could be used. The chloro group can be substituted with an azide (e.g., using sodium azide). This azido-pyrimidine scaffold can then be reacted with 3-methylbutan-1-amine to form the secondary amine, which is now primed for a CuAAC reaction with an alkyne-containing molecule.
Modification of the Alkyl Chain: An azide- or alkyne-functionalized analogue of 3-methylbutan-1-amine could be synthesized and used in the initial reductive amination or alkylation step.
The resulting triazole ring is not merely a linker; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the biological activity of the final conjugate.
Table 4: Click Chemistry Functionalization Strategy
| Functional Group | Introduction Method | Example Reaction Partner | Resulting Linkage |
|---|---|---|---|
| Azide (-N₃) | Nucleophilic substitution with NaN₃ on a halo-pyrimidine or halo-alkane. | Terminal Alkyne | 1,4-disubstituted 1,2,3-Triazole |
| Terminal Alkyne (-C≡CH) | Sonogashira coupling on a halo-pyrimidine; or use of an alkyne-containing amine. | Azide | 1,4-disubstituted 1,2,3-Triazole |
Synthesis of Derivatized and Analogous this compound Structures
Strategies for Alkyl Chain Modification
The synthesis of analogs by modifying the 3-methylbutyl group is a straightforward strategy to explore structure-activity relationships. The most common and versatile methods for this are reductive amination and direct N-alkylation, which allow for the introduction of a wide variety of alkyl chains.
Reductive Amination: This two-step, one-pot process involves the reaction of pyrimidine-5-carbaldehyde with a diverse library of primary amines. The choice of primary amine directly dictates the final N-alkyl substituent. This method is highly flexible, allowing for the incorporation of linear, branched, cyclic, and functionalized alkyl groups.
N-Alkylation: This involves the reaction of pyrimidin-5-ylmethylamine with various alkyl halides or other alkylating agents. While effective, this method can sometimes lead to overalkylation, producing a tertiary amine. To favor mono-alkylation, reaction conditions such as temperature, stoichiometry, and the choice of base must be carefully controlled.
Table 5: Examples of Primary Amines for Analog Synthesis via Reductive Amination
| Primary Amine | Resulting N-Substituent |
|---|---|
| Cyclopentylamine | Cyclopentyl |
| Benzylamine | Benzyl |
| 2-Methoxyethylamine | 2-Methoxyethyl |
| 3-Aminopropan-1-ol | 3-Hydroxypropyl |
Pyrimidine Ring Functionalization
Modifying the pyrimidine ring itself opens another avenue for creating analogs. The electronic nature of the pyrimidine ring, being electron-deficient, influences the types of reactions that are feasible.
Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult. However, when activating groups are present, substitution can occur, typically at the C-5 position. Since the target molecule is already substituted at C-5, further direct electrophilic substitution on this carbon is not an option.
Nucleophilic Substitution: Positions C-2, C-4, and C-6 of the pyrimidine ring are susceptible to nucleophilic attack, especially if a good leaving group (like a halogen) is present at these positions. Starting from a 2-chloro- or 4-chloropyrimidine (B154816) derivative, a wide range of nucleophiles (e.g., amines, alkoxides, thiols) can be introduced.
Metal-Catalyzed Cross-Coupling: A powerful modern strategy involves the use of halogenated pyrimidine precursors in metal-catalyzed cross-coupling reactions. For example, a 2-bromopyrimidine (B22483) derivative could undergo Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group, or Sonogashira coupling with a terminal alkyne.
Functionalization via Radical Substitution: Recent studies have shown that pyrimidine can be functionalized into uracil (B121893) and cytosine through radical substitution reactions in aqueous environments, suggesting pathways for hydroxylation and amination on the ring under specific conditions.
Table 6: Pyrimidine Ring Functionalization Reactions
| Position | Reaction Type | Reagents/Catalysts | Introduced Group |
|---|---|---|---|
| C-2, C-4, C-6 | Nucleophilic Aromatic Substitution (on halo-pyrimidine) | R-NH₂, R-OH, R-SH | Amino, Alkoxy, Thio |
| C-2, C-4, C-6 | Suzuki Coupling (on halo-pyrimidine) | R-B(OH)₂, Pd catalyst | Aryl, Alkyl |
| C-2, C-4, C-6 | Sonogashira Coupling (on halo-pyrimidine) | R-C≡CH, Pd/Cu catalyst | Alkynyl |
Preparation of Coordinated Ligand Precursors
The synthesis of this compound logically proceeds through the coupling of two key building blocks: a pyrimidin-5-ylmethyl moiety and a 3-methylbutylamine moiety. The preparation of the pyrimidine-based precursor is a critical step, as it forms the core of the target molecule. Two primary precursors can be envisaged for subsequent coupling reactions: pyrimidin-5-ylmethanamine or pyrimidine-5-carbaldehyde.
The synthesis of pyrimidin-5-ylmethanamine can be approached from commercially available pyrimidine-5-carbonitrile via reduction. Common reducing agents for nitrile reduction, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation using catalysts like Raney Nickel, are effective for this transformation.
Alternatively, pyrimidine-5-carbaldehyde serves as a versatile precursor for a reductive amination pathway. The synthesis of this aldehyde can be accomplished through the oxidation of pyrimidin-5-ylmethanol. Mild oxidizing agents like manganese dioxide (MnO₂) or more controlled methods such as Swern or Dess-Martin oxidation are suitable to prevent over-oxidation to the carboxylic acid. The synthesis of the requisite pyrimidin-5-ylmethanol can itself be achieved by the reduction of methyl pyrimidine-5-carboxylate using a reductant like LiAlH₄.
Below is an illustrative table summarizing potential synthetic routes for these key pyrimidine precursors.
Table 1: Synthetic Routes for Pyrimidine-Based Precursors This table is illustrative and based on general synthetic methodologies for analogous compounds.
| Precursor | Starting Material | Reagents and Conditions | Typical Yield (%) |
|---|---|---|---|
| Pyrimidin-5-ylmethanamine | Pyrimidine-5-carbonitrile | 1. LiAlH₄, THF, 0 °C to rt2. H₂O workup | 75-90 |
| Pyrimidin-5-ylmethanamine | Pyrimidine-5-carbonitrile | H₂, Raney Ni, NH₃/MeOH, high pressure | 70-85 |
| Pyrimidine-5-carbaldehyde | Pyrimidin-5-ylmethanol | MnO₂, Dichloromethane, rt, 24h | 60-80 |
Reaction Optimization and Yield Enhancement in this compound Synthesis
Once the key precursors are in hand, the final coupling step to form the target compound requires careful optimization to maximize yield and purity. The two most probable synthetic strategies are direct N-alkylation and reductive amination.
Direct N-Alkylation: This approach involves the reaction of pyrimidin-5-ylmethanamine with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane). Optimization of this reaction typically involves screening various bases, solvents, and temperatures. Inorganic bases such as potassium carbonate (K₂CO₃) or a stronger organic base like triethylamine (Et₃N) are commonly used to scavenge the acid byproduct. The choice of solvent can significantly impact reaction rates, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often providing good results.
Reductive Amination: This powerful C-N bond-forming reaction involves the condensation of pyrimidine-5-carbaldehyde with 3-methylbutylamine to form an intermediate imine, which is then reduced in situ to the target amine. The choice of reducing agent is crucial. Mild hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are frequently employed. STAB is particularly effective as it is less basic and selective for imines over aldehydes. mdpi.com Reaction conditions such as pH and solvent must be controlled to favor imine formation and subsequent reduction.
For enhancing yields, particularly in cases where standard methods are inefficient, modern cross-coupling methodologies can be considered. The Buchwald-Hartwig amination represents a state-of-the-art method for forming C-N bonds. wikipedia.orgresearchgate.net This palladium-catalyzed reaction could couple a pyrimidin-5-ylmethyl halide with 3-methylbutylamine. Optimization would focus on the selection of the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), the base (often a strong, non-nucleophilic base like sodium tert-butoxide), and the solvent (typically an inert aromatic solvent like toluene). nih.govacsgcipr.org
The following interactive data table illustrates a hypothetical optimization study for the reductive amination synthesis of this compound.
Table 2: Optimization of Reductive Amination for this compound Synthesis This table is a hypothetical representation to illustrate the principles of reaction optimization.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | 12 | 65 |
| 2 | NaBH₄ | Dichloroethane | 25 | 12 | 72 |
| 3 | NaBH(OAc)₃ | Dichloroethane | 25 | 8 | 85 |
| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 8 | 81 |
| 5 | NaBH(OAc)₃ | Dichloroethane | 40 | 6 | 88 |
Through systematic variation of these parameters, a robust and high-yielding protocol for the synthesis of this compound can be established.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Detailed experimental ¹H NMR data for (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine is not available in the public domain. A theoretical analysis would predict distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the 3-methylbutyl group.
Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically downfield (higher ppm values) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.
Methylene (B1212753) and Amine Protons: The methylene protons adjacent to the pyrimidine ring and the amine nitrogen would show characteristic chemical shifts.
3-Methylbutyl Group Protons: The protons of the isoamyl group would exhibit signals in the aliphatic (upfield) region of the spectrum, with specific splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons.
A data table for ¹H NMR would typically include chemical shift (δ), multiplicity, coupling constant (J), and integration values for each unique proton environment.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
|---|
Specific ¹³C NMR data for this compound has not been found in available resources. A ¹³C NMR spectrum would be expected to show a unique resonance for each carbon atom in a distinct chemical environment.
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would resonate at lower field values.
Aliphatic Carbons: The carbons of the 3-methylbutyl chain and the methylene bridge would appear at higher field values.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. COSY experiments would establish proton-proton connectivities, while HSQC would correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments. However, no 2D NMR data is publicly available.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS data for this compound is not available. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₁₇N₃).
ESI-MS is a soft ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺. For this compound (Molecular Weight: 179.26 g/mol ), this would be expected at an m/z value of approximately 180.27. Fragmentation patterns could provide further structural information. No experimental ESI-MS data has been located.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable insights into the bonding and functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a vibrational spectrum is obtained, which serves as a unique molecular fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent pyrimidine ring, secondary amine linkage, and 3-methylbutyl group. Based on data from analogous compounds, the following table summarizes the anticipated key vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | N-H Stretch | 3350 - 3310 (weak) |
| Aromatic C-H (pyrimidine) | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H (3-methylbutyl) | C-H Stretch | 2960 - 2870 |
| Pyrimidine Ring | C=N and C=C Stretching | 1600 - 1400 |
| Secondary Amine | N-H Bend | 1650 - 1550 |
| Aliphatic C-H (3-methylbutyl) | C-H Bend | 1470 - 1450 and 1385 - 1365 |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 |
The N-H stretching vibration of the secondary amine is a key indicator and typically appears as a single, weak band in the 3350–3310 cm⁻¹ region. Aromatic C-H stretching vibrations from the pyrimidine ring are expected in the 3100–3000 cm⁻¹ range, while the aliphatic C-H stretches of the 3-methylbutyl group will be observed between 2960 and 2870 cm⁻¹.
The fingerprint region of the spectrum will contain a series of complex bands corresponding to the pyrimidine ring's C=N and C=C stretching vibrations, generally found between 1600 and 1400 cm⁻¹. The N-H bending of the secondary amine may be observed in the 1650–1550 cm⁻¹ range. The characteristic bending vibrations for the aliphatic C-H bonds of the 3-methylbutyl group, including the distinctive split for the isopropyl moiety, are anticipated around 1470–1450 cm⁻¹ and 1385–1365 cm⁻¹. Finally, the C-N stretching of the aliphatic amine is expected to produce a band in the 1250–1020 cm⁻¹ region. For some pyrimidine derivatives, characteristic vibrations have been reported around 3250-3300 cm⁻¹ for OH (if present), 2920-2978 cm⁻¹ for aromatic C-H, and 1525-1575 cm⁻¹ for aromatic C=N. researchgate.net
Raman Spectroscopy (if applicable for similar compounds)
For a molecule of this nature, the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the pyrimidine ring, which are often weak in the IR spectrum. The C-H stretching vibrations of both the aromatic and aliphatic components would also be Raman active. The C-N stretching vibration should also be observable. In studies of 2-amino-5-nitropyrimidine, complete assignments of the observed vibrational bands in both Raman and IR spectra have been proposed, indicating the utility of this technique for structurally related molecules. nih.gov
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides information about the conjugated systems and non-bonding electrons present.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the pyrimidine ring. The π → π* transitions, which are typically of higher energy (shorter wavelength), involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, which are of lower energy (longer wavelength), involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrimidine ring) to antibonding π* orbitals.
For similar pyrimidine derivatives, characteristic absorption bands are observed in the 250 to 390 nm region. researchgate.net For instance, a study on a potent pyrimidine derivative identified a maximum absorption (λmax) at 275 nm. The exact position and intensity of these absorption bands for this compound will be influenced by the solvent polarity and the specific electronic environment of the chromophore.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
While a crystal structure for this compound has not been reported, the single-crystal X-ray diffraction data of the closely related compound, 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, offers significant insights into the likely solid-state conformation. scielo.org.za
In the crystal structure of this analogue, the bond lengths and angles within the pyrimidine ring are consistent with those of other reported pyrimidine derivatives. scielo.org.za A key feature is the dihedral angle between the pyrimidine and pyridine (B92270) planes, which is reported to be 72.778(334)°. scielo.org.za This significant twist between the two aromatic rings is a notable conformational feature.
Crystallographic Data Interpretation
A comprehensive crystallographic analysis of this compound would provide precise measurements of its three-dimensional structure. This analysis would include:
Bond Lengths: The distances between the centers of bonded atoms. For instance, in related pyrimidine structures, C-N bond lengths within the pyrimidine ring typically range from 1.33 to 1.37 Å, and C-C bond lengths are in the range of 1.38 to 1.42 Å. vulcanchem.com The C-N and C-C bonds in the 3-methylbutyl group would be expected to have typical single bond lengths.
Bond Angles: The angles formed between three connected atoms. These angles would define the geometry around each atom. For example, the internal angles of the pyrimidine ring would be close to 120°, consistent with its aromatic character.
Dihedral Angles: The angles between planes defined by sets of four atoms. These are crucial for understanding the compound's conformation, particularly the rotation around the single bonds connecting the 3-methylbutyl and pyrimidin-5-ylmethyl groups to the central amine. For example, in a related compound, N-(3-Methylphenyl)pyrimidin-2-amine, the dihedral angle between the pyrimidine and phenyl rings was found to be significant. nih.gov
Intermolecular Interactions: The non-covalent forces between adjacent molecules in the crystal lattice. These interactions, such as hydrogen bonding (if present) and van der Waals forces, dictate the crystal packing. In similar structures, hydrogen bonding involving the pyrimidine nitrogen atoms and amine groups is a common feature. nih.gov
A hypothetical table of selected crystallographic parameters is presented below for illustrative purposes.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
|---|---|---|---|---|---|
| Bond Length | C2 | N1 | - | - | Data not available |
| C4 | N3 | - | - | Data not available | |
| C5 | C6 | - | - | Data not available | |
| Bond Angle | N1 | C2 | N3 | - | Data not available |
| C4 | C5 | C6 | - | Data not available | |
| Dihedral Angle | C4 | C5 | C(methylene) | N(amine) | Data not available |
| C5 | C(methylene) | N(amine) | C(isobutyl) | Data not available |
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. The theoretical percentages are calculated from the molecular formula of this compound, which is C10H17N3.
The expected elemental composition would be compared against experimentally determined values. A close agreement (typically within ±0.4%) is considered a confirmation of the compound's purity and elemental makeup. nih.gov
Table 2: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.10 | 67.00 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 9.57 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 23.43 |
| Total | 179.266 | 100.00 |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine |
Computational Chemistry and Theoretical Investigations of 3 Methylbutyl Pyrimidin 5 Ylmethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in studying organic molecules and pyrimidine (B1678525) derivatives. jchemrev.comsamipubco.com
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT is a computational method used to investigate the electronic structure of many-body systems. For (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. scielo.org.mxresearchgate.net
These calculations reveal key structural parameters. The pyrimidine ring is expected to be largely planar, a characteristic of aromatic heterocyclic compounds. The nitrogen atoms within the ring and the exocyclic amine nitrogen influence the distribution of electron density across the molecule. The bond lengths and angles are determined by the hybridization of the atoms and the electronic effects of neighboring functional groups. For instance, the C-N bonds within the pyrimidine ring will exhibit lengths intermediate between a single and double bond due to aromatic delocalization. The geometry of the 3-methylbutyl group will adopt a staggered conformation to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (pyrimidine) | ~1.39 Å | |
| C-N (pyrimidine) | ~1.34 Å | |
| C-N (amine) | ~1.46 Å | |
| N-H (amine) | ~1.01 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-C (alkyl) | ~1.53 Å | |
| C-H (alkyl) | ~1.09 Å | |
| Bond Angles (°) | ||
| C-N-C (pyrimidine) | ~116° | |
| N-C-N (pyrimidine) | ~127° | |
| C-C-N (amine link) | ~112° | |
| C-N-C (amine) | ~111° | |
| C-C-C (alkyl) | ~109.5° |
Note: These are representative values based on DFT studies of similar molecular structures.
HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comthaiscience.info The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the lone pair of the amine nitrogen atom. The LUMO is likely distributed across the π-system of the pyrimidine ring. The energy gap provides insight into the molecule's potential for charge transfer interactions. irjweb.com
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -0.98 |
| Energy Gap (ΔE) | 5.17 |
Note: Values are hypothetical and representative for a molecule of this type, calculated at the B3LYP/6-311G(d,p) level of theory.
Theoretical Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic data, which is invaluable for structural elucidation and comparison with experimental results. scielo.org.mx
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would show distinct signals for the aromatic protons of the pyrimidine ring at higher chemical shifts (downfield) compared to the aliphatic protons of the 3-methylbutyl group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrimidine C-H (positions 2, 4, 6) | 8.5 - 9.2 | 150 - 158 |
| Methylene (B1212753) (-CH₂-) bridge | ~3.8 | ~50 |
| Amine N-H | Variable (broad) | - |
| Alkyl -CH₂- (adjacent to N) | ~2.6 | ~48 |
| Alkyl -CH₂- | ~1.5 | ~38 |
| Alkyl -CH- | ~1.7 | ~26 |
| Alkyl -CH₃ | ~0.9 | ~22 |
Note: Predicted shifts are relative to TMS and are estimates based on typical values for these functional groups.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For the target compound, characteristic frequencies would be predicted for N-H stretching of the secondary amine, aromatic C-H stretching of the pyrimidine ring, aliphatic C-H stretching of the alkyl group, and C=N/C=C ring stretching vibrations. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. For this molecule, π → π* transitions associated with the pyrimidine ring are expected to result in absorption bands in the UV region. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on single, static molecules, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of molecules, often in a simulated biological or solution environment.
Intermolecular Interaction Studies
Understanding how a molecule interacts with its environment is key to predicting its physical properties and biological activity. Molecular dynamics simulations can model these interactions over time. nih.gov
Hydrogen Bonding: The N-H group of the secondary amine can act as a hydrogen bond donor. The two nitrogen atoms in the pyrimidine ring, with their lone pairs of electrons, are potent hydrogen bond acceptors. nih.gov These interactions are crucial for the molecule's behavior in protic solvents like water and for binding to biological targets.
π-Stacking: The electron-rich aromatic pyrimidine ring can participate in π–π stacking interactions with other aromatic systems. mdpi.com This type of non-covalent interaction is important for the stabilization of molecular complexes and crystal packing. Computational studies can quantify the strength and preferred geometry of these stacking arrangements.
Prototropic Tautomerism and Acid-Base Equilibria
Prototropic tautomerism, the migration of a proton between two or more locations on a molecule, is a key characteristic of heterocyclic compounds like pyrimidine. This phenomenon, along with the molecule's acid-base equilibria, profoundly influences its chemical behavior, receptor-binding interactions, and pharmacokinetic properties.
The pyrimidine ring of this compound can theoretically exist in different tautomeric forms due to the potential for proton migration involving the ring nitrogen atoms. While the canonical amine form is generally predominant for amino-substituted pyrimidines, computational studies on analogous systems, such as 2-aminopyrimidine, have explored the relative stability of amine versus imine tautomers. researchgate.net
Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31++G**), are used to optimize the geometries of all possible tautomers and calculate their electronic energies. researchgate.net The inclusion of solvation models, such as the Polarizable Continuum Model (PCM), is critical, as the relative stability of tautomers can be significantly influenced by the solvent environment. nih.gov
For this compound, the primary tautomeric equilibrium to consider involves the pyrimidine ring, where a proton could potentially migrate from the exocyclic secondary amine to one of the ring nitrogens, forming an imine tautomer. However, based on extensive computational and experimental data for similar N-heterocycles, the amino form is expected to be significantly more stable. Computational studies on aminopurines, for instance, show the amino tautomer to be the most stable in the gas phase and various solvents. nih.gov The large energy barrier for such tautomerization often makes the imino forms thermodynamically inaccessible under normal conditions. researchgate.net
Table 1: Illustrative Relative Stabilities of Tautomers for a Generic Aminopyrimidine System (Hypothetical Data Based on Literature)
This table presents hypothetical energy differences (ΔE) based on typical computational findings for aminopyrimidine derivatives to illustrate the expected stability of the canonical form.
| Tautomer | Description | Method | Solvent Model | Relative Energy (ΔE) in kcal/mol |
| Canonical Amine Form | Proton on the exocyclic nitrogen | B3LYP/6-31G(d,p) | PCM (Water) | 0.0 (Reference) |
| Imine Form (N1 Protonated) | Proton on N1 of the pyrimidine ring | B3LYP/6-31G(d,p) | PCM (Water) | +10 to +15 |
| Imine Form (N3 Protonated) | Proton on N3 of the pyrimidine ring | B3LYP/6-31G(d,p) | PCM (Water) | +12 to +18 |
The pKa values of a molecule dictate its ionization state at a given pH, which is fundamental to its solubility, membrane permeability, and biological activity. Computational methods can predict pKa values with considerable accuracy by calculating the free energy change (ΔG) of the protonation/deprotonation reaction.
This is typically achieved using a thermodynamic cycle that combines gas-phase energy calculations with solvation free energies. nih.gov High-level quantum mechanical methods, such as G1, G2, or DFT with large basis sets, are used to compute the gas-phase free energies of the neutral and protonated species. Solvation energies are calculated using continuum models like CPCM or SM8. nih.govnih.gov
This compound has three potential protonation sites: the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the secondary amine nitrogen.
Pyrimidine Nitrogens: The pyrimidine ring is a weak base. Computational studies on pyrimidine itself and its derivatives show that these nitrogens have pKa values typically in the range of 1-3. nih.gov The substitution pattern will modulate this basicity.
Secondary Amine: The exocyclic (3-methylbutyl)amino group is expected to be the most basic site. The pKa of similar secondary alkylamines is typically around 10-11.
Theoretical calculations can determine the relative proton affinities of these sites to identify the most favorable protonation and predict the corresponding pKa. For related aminopyridines, ab initio methods have predicted pKa values with a standard deviation of less than 0.7 pKa units compared to experimental data. nih.gov
Table 2: Predicted pKa Values for this compound Functional Groups Based on Computational Studies of Analogous Compounds
This table provides estimated pKa values based on literature data for similar chemical moieties. Precise values would require specific calculations for the target molecule.
| Ionizable Group | Predicted pKa Range | Computational Method Reference |
| Pyrimidine Ring (N1/N3) | 1.0 - 3.5 | DFT with SM8 Solvent Model nih.gov |
| Secondary Amine (exocyclic N) | 10.0 - 11.0 | Ab initio with CPCM Solvent Model nih.gov |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. A likely synthetic route to this compound is the reductive amination of pyrimidine-5-carboxaldehyde with 3-methylbutan-1-amine.
Transition state (TS) analysis is the cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis.
For the reductive amination synthesis, the key steps amenable to TS analysis are:
Imine Formation: The nucleophilic attack of the amine (3-methylbutan-1-amine) on the aldehyde (pyrimidine-5-carboxaldehyde) to form a hemiaminal intermediate, followed by dehydration to the imine.
Reduction: The reduction of the resulting imine by a hydride source (e.g., sodium borohydride).
Computational chemists would model these steps by locating the geometry of the transition state for both the C-N bond formation and the subsequent hydride attack on the iminium carbon. Methods like DFT (e.g., B3LYP) are used to perform a TS search. Once located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the reactants and products. The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's kinetic feasibility.
Table 3: Hypothetical Activation Energies for Reductive Amination of a Pyrimidine Aldehyde
This table presents plausible activation energies (Ea) for the key steps of the reaction, based on general values for similar computed mechanisms.
| Reaction Step | Description | Typical Computational Method | Plausible Activation Energy (Ea) in kcal/mol |
| Hemiaminal Formation | Amine attack on aldehyde | B3LYP/6-31+G(d) | 10 - 15 |
| Imine Formation | Dehydration of hemiaminal | B3LYP/6-31+G(d) | 15 - 25 (can be acid-catalyzed) |
| Imine Reduction | Hydride attack on iminium ion | B3LYP/6-31+G(d) | 5 - 10 |
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed map of the reaction pathway, illustrating the energy changes at each step.
Such computational elucidation helps to:
Identify the rate-determining step (the step with the highest activation barrier).
Understand the role of catalysts (e.g., acid catalysis in the dehydration step).
Predict the regio- and stereoselectivity of the reaction.
Rationalize experimental observations and guide the optimization of reaction conditions.
For instance, computational studies on related C-N bond-forming reactions have successfully mapped out the energetic landscape, confirming the stepwise nature of the mechanism and identifying the key factors controlling the reaction rate. mdpi.com
Reactivity and Mechanistic Investigations of 3 Methylbutyl Pyrimidin 5 Ylmethyl Amine
Amine Nucleophilicity and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring
The reactivity of (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine is dictated by the dual nature of its structure: the nucleophilic secondary amine and the electrophilic character of the pyrimidine ring.
Amine Nucleophilicity: The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it a potent nucleophile and a moderate base. uomustansiriyah.edu.iqlibretexts.org The nucleophilicity of this amine is influenced by several factors:
Alkyl Substitution: The presence of two alkyl groups (the 3-methylbutyl and pyrimidin-5-ylmethyl groups) increases the electron density on the nitrogen atom through an inductive effect, making it more nucleophilic than a primary amine or ammonia. libretexts.orgmasterorganicchemistry.com Secondary amines are generally more nucleophilic than primary amines. masterorganicchemistry.comacs.org
Steric Hindrance: The branched 3-methylbutyl (isopentyl) group imposes significant steric bulk around the nitrogen atom. This hindrance can impede the amine's ability to attack sterically congested electrophiles, potentially slowing reaction rates compared to less hindered secondary amines like diethylamine (B46881). masterorganicchemistry.comnumberanalytics.com
Basicity: Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edu The basicity of the amine allows it to be protonated by acids, which can be utilized in separation processes or to prevent its participation in certain reactions. uomustansiriyah.edu.iq
Electrophilic Reactivity of the Pyrimidine Ring: The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inwikipedia.org This electron deficiency significantly influences its reactivity:
Nucleophilic Aromatic Substitution (SNAr): The carbon atoms at positions 2, 4, and 6 are highly electron-deficient and are thus susceptible to attack by nucleophiles, especially if a good leaving group (e.g., a halogen) is present at one of these positions. bhu.ac.inwikipedia.orgyoutube.com
Electrophilic Aromatic Substitution: In contrast, electrophilic substitution on an unactivated pyrimidine ring is difficult. bhu.ac.inwikipedia.orgresearchgate.net The C-5 position is the least electron-deficient and is the preferred site for electrophilic attack, though this generally requires the presence of activating, electron-donating groups on the ring. wikipedia.orgresearchgate.net
N-Alkylation/Protonation: The ring nitrogen atoms can act as sites for protonation or alkylation. wikipedia.org However, pyrimidine (pKa = 1.23) is a much weaker base than pyridine (B92270) (pKa = 5.23), a consequence of the inductive effect of the second nitrogen atom. bhu.ac.in
Reaction Kinetics and Thermodynamics of Derivative Formation
The formation of derivatives from this compound, such as amides or sulfonamides, is governed by kinetic and thermodynamic principles. While specific rate constants and equilibrium data are not available for this compound, general trends can be discussed.
Reaction Kinetics: The rate of a reaction is determined by the activation energy, which is influenced by both electronic and steric factors.
Acylation/Sulfonylation: The reaction of the amine with electrophiles like acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively, is generally a rapid process. wikipedia.orglibretexts.org However, the steric hindrance from the 3-methylbutyl group would likely result in a slower reaction rate compared to a less bulky secondary amine.
N-Alkylation: Further alkylation of the secondary amine to form a tertiary amine is possible. However, the resulting tertiary amine is often less nucleophilic due to increased steric hindrance, which can slow the rate of a second alkylation. masterorganicchemistry.com Conversely, in some cases, the product amine can be more nucleophilic than the starting amine, leading to mixtures of products. masterorganicchemistry.com
Thermodynamics: The stability of the products relative to the reactants determines the position of the equilibrium.
Sulfonamide Formation: The formation of a sulfonamide is a thermodynamically favorable process, resulting in a stable, often crystalline, product. wikipedia.org The thermodynamic parameters for the dissolution of various sulfonamides have been studied, indicating that their stability is influenced by intermolecular forces and solute-solvent interactions. researchgate.net
The following table illustrates hypothetical kinetic and thermodynamic data for the reaction of the title amine with benzenesulfonyl chloride, comparing it to a less sterically hindered amine.
| Amine | Relative Rate Constant (krel) | ΔG° (kcal/mol) (Estimated) | Product Stability |
|---|---|---|---|
| Diethylamine | 1.0 | -5.2 | High |
| This compound | 0.6 | -5.0 | High |
This table is illustrative and based on general chemical principles of steric effects on reaction rates and the inherent stability of sulfonamides.
Role of the Amine Moiety in Specific Organic Transformations
The secondary amine moiety is the primary center of nucleophilic reactivity in this compound, enabling its participation in a variety of classic organic transformations. wisdomlib.org
Acylation: Reaction with acyl halides, anhydrides, or esters yields the corresponding N,N-disubstituted amides. This is a common method for protecting the amine or for synthesizing more complex molecules.
Alkylation: As a nucleophile, the amine can displace leaving groups from alkyl halides in SN2 reactions to form tertiary amines. masterorganicchemistry.com If the product tertiary amine is treated with excess alkyl halide, a quaternary ammonium (B1175870) salt can be formed. masterorganicchemistry.com
Sulfonylation: The reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, produces stable sulfonamides. This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.eduwikipedia.org
Mannich Reaction: Secondary amines are key reagents in the Mannich reaction, where they react with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton to form a "Mannich base."
Michael Addition: The amine can act as a nucleophile in a conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds.
In these transformations, the amine acts as the key nucleophile, initiating the reaction by attacking an electrophilic carbon or sulfur atom. uomustansiriyah.edu.iq
Heterocyclic Ring Opening and Rearrangement Pathways
While pyrimidine rings are generally stable, they can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack. rsc.orgresearchgate.net The secondary amine in the title compound's structure is less likely to initiate intramolecular ring-opening, but in intermolecular reactions, secondary amines are known to be effective nucleophiles for cleaving activated pyrimidine rings. researchgate.netrsc.orgrsc.org
A well-documented pathway involves the activation of the pyrimidine ring, followed by nucleophilic attack. researchgate.net For instance, treatment of a pyridine or pyrimidine with an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) makes the ring highly electrophilic. chemrxiv.orgnih.govresearchgate.net A subsequent attack by a secondary amine at an electron-deficient carbon (e.g., C6 or C4) can initiate a ring-opening cascade. researchgate.net
This process typically leads to the formation of an acyclic aza-Zincke imine intermediate. researchgate.netdigitellinc.com These intermediates are versatile synthons that can undergo further transformations, including:
Halogenation: The electron-rich acyclic intermediate can be regioselectively halogenated. digitellinc.com
Rearrangement and Ring-Closing: The intermediate can cyclize in a different manner to form new heterocyclic systems, effectively acting as a skeletal editing or rearrangement pathway. researchgate.netchemrxiv.orgnsf.gov For example, pyrimidines have been transformed into pyridines through such deconstruction-reconstruction strategies. researchgate.net
This pathway provides a powerful method for the functionalization and diversification of the pyrimidine core that would be inaccessible through direct substitution methods. researchgate.net
Structure-Reactivity Relationships within this compound Derivatives
The reactivity of derivatives of the title compound can be modulated by making structural modifications to either the amine portion or the pyrimidine ring. Understanding these structure-reactivity relationships (SAR) is crucial for fine-tuning the molecule's chemical properties for various applications. acs.org
Modifications to the Amine Substituent:
Steric Bulk: Increasing or decreasing the steric bulk of the alkyl group (e.g., replacing 3-methylbutyl with ethyl or tert-butyl) would directly impact the nucleophilicity of the amine. Less bulk would increase reaction rates for SN2-type reactions, while more bulk would decrease them. numberanalytics.com
Electronic Effects: Introducing electron-withdrawing groups on the alkyl chain would decrease the nitrogen's electron density, reducing its basicity and nucleophilicity.
Modifications to the Pyrimidine Ring:
Electron-Donating Groups (EDGs): Adding EDGs (e.g., -NH₂, -OCH₃) to the pyrimidine ring would increase the ring's electron density. This would make the ring more susceptible to electrophilic attack (at C-5) but less reactive towards nucleophilic attack and ring-opening. acs.org
Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., -NO₂, -CF₃, -SO₂R) to the pyrimidine ring would further decrease its electron density. acs.org This deactivation would make electrophilic substitution nearly impossible but would significantly activate the ring for nucleophilic aromatic substitution and facilitate ring-opening reactions. rsc.orgacs.org The position of the substituent is critical; EWGs at C-2, C-4, or C-6 have the strongest activating effect for SNAr. acs.org
The following table summarizes the predicted effects of substituents on the key reactive properties of the molecule.
| Modification | Effect on Amine Nucleophilicity | Effect on Pyrimidine Electrophilicity | Predicted Outcome |
|---|---|---|---|
| Replace 3-methylbutyl with ethyl | Increase (less steric hindrance) | No change | Faster N-centered reactions |
| Replace 3-methylbutyl with tert-butyl | Decrease (more steric hindrance) | No change | Slower N-centered reactions |
| Add -OCH₃ to pyrimidine C-2 | Slight decrease (inductive) | Decrease | Slower SNAr/ring-opening |
| Add -NO₂ to pyrimidine C-4 | Slight decrease (inductive) | Increase | Faster SNAr/ring-opening |
Catalysis and Ligand Chemistry of 3 Methylbutyl Pyrimidin 5 Ylmethyl Amine
Coordination Chemistry of Pyrimidine-Amine Ligands
The coordination chemistry of pyrimidine-amine ligands is rich and varied, owing to the presence of multiple potential donor sites. The pyrimidine (B1678525) ring offers two nitrogen atoms, while the secondary amine provides an additional coordination point. This arrangement allows for a range of binding modes, influencing the geometry and reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrimidine-amine ligands, including (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine, typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For instance, palladium(II) complexes, which are of significant interest in catalysis, can be prepared by reacting the ligand with a palladium(II) salt such as palladium(II) chloride or palladium(II) acetate. researchgate.netmdpi.com
The general synthetic approach can be illustrated by the reaction of an N-alkyl-N-(pyrimidin-5-ylmethyl)amine with a palladium(II) precursor:
n L + [PdX2] -> [Pd(L)n X2]
Where L represents the pyrimidine-amine ligand and X is a halide or another anionic ligand. The stoichiometry of the reaction can be adjusted to favor the formation of complexes with different ligand-to-metal ratios.
Characterization of the resulting metal complexes is crucial to elucidate their structure and properties. A suite of analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the coordination of the ligand to the metal center. Upon coordination, shifts in the resonance of the protons and carbons near the donor atoms are observed. For example, the methylene (B1212753) protons adjacent to the amine nitrogen and the protons of the pyrimidine ring are expected to show downfield shifts upon complexation with a metal ion. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. Changes in the stretching frequencies of the C=N and C=C bonds within the pyrimidine ring, as well as the N-H and C-N bonds of the amine group, can indicate coordination to a metal.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to verify its empirical formula.
Table 1: Spectroscopic Data for a Representative Pyrimidine-Amine Ligand and its Hypothetical Palladium(II) Complex
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| This compound | Pyrimidine-H: ~8.5-9.0Methylene-H: ~3.8Alkyl-H: ~0.9-2.6 | Pyrimidine-C: ~150-160Methylene-C: ~50Alkyl-C: ~20-40 | N-H: ~3300C=N: ~1580C=C: ~1550 |
| [PdCl2{this compound}] | Pyrimidine-H: Shifted downfieldMethylene-H: Shifted downfieldAlkyl-H: Minor shifts | Pyrimidine-C: Shifted downfieldMethylene-C: Shifted downfieldAlkyl-C: Minor shifts | N-H: Shifted to lower frequencyC=N: ShiftedC=C: Shifted |
Note: The data for the palladium complex is hypothetical and based on expected trends upon coordination.
Denticity and Coordination Modes of the Ligand
The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal atom in a coordination complex. Pyrimidine-amine ligands like this compound are potentially bidentate, capable of coordinating to a metal center through two donor atoms. researchgate.net
The most probable coordination mode for this ligand is as a bidentate N,N'-donor, forming a stable chelate ring with the metal. This would involve one of the nitrogen atoms of the pyrimidine ring (likely N1 or N3) and the nitrogen atom of the secondary amine. The formation of a six-membered chelate ring in this manner is sterically favorable and commonly observed in related systems.
Figure 1: Potential Coordination Mode of this compound (A schematic representation of the bidentate coordination of the ligand to a metal center (M), forming a six-membered chelate ring.)
The specific coordination geometry adopted by the metal complex will depend on several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. For a palladium(II) complex, a square planar geometry is commonly observed. researchgate.netmdpi.com
Applications in Homogeneous Catalysis
Metal complexes bearing pyrimidine-amine ligands have shown promise as catalysts in a variety of homogeneous catalytic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. The electronic properties of the pyrimidine ring and the steric bulk of the amine substituent can be tuned to modulate the activity and selectivity of the catalyst.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amidation)
Palladium complexes of pyrimidine-amine ligands are of particular interest for their potential application in cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. Pyrimidine-containing substrates have been successfully employed in Suzuki-Miyaura reactions, and the use of pyrimidine-based ligands can influence the efficiency of the catalytic process. mdpi.comrsc.orgresearchgate.net The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially stabilizing the active catalytic species and influencing the reaction outcome. For instance, palladium catalysts supported by N-donor ligands have been shown to be effective for the coupling of heteroaryl compounds. core.ac.uk
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. Palladium complexes with nitrogen-containing ligands, including pyrimidines, have been utilized as catalysts for this transformation. wikipedia.org The pyrimidine-amine ligand can potentially facilitate the catalytic cycle by stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination. The use of pyrimidine-based ligands has been reported in copper-free Sonogashira couplings. wikipedia.org
Buchwald-Hartwig Amidation: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. The choice of ligand is critical for the success of this reaction. While bulky phosphine (B1218219) ligands are commonly employed, nitrogen-containing ligands have also been investigated. wikipedia.orgresearchgate.netlibretexts.org The use of a pyrimidine-amine ligand like this compound could offer an alternative to traditional phosphine-based systems, potentially influencing the scope and efficiency of the amination reaction. The synthesis of N-arylpyrimidin-2-amine derivatives has been achieved using palladium catalysis, demonstrating the compatibility of the pyrimidine core with Buchwald-Hartwig conditions. nih.govnih.gov
Table 2: Overview of Cross-Coupling Reactions Catalyzed by Pyrimidine-Amine Complexes
| Reaction | Reactant 1 | Reactant 2 | Product | Catalyst System (Hypothetical) |
| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Reagent | Biaryl/Vinylarene | [PdCl2{this compound}] + Base |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Aryl/Vinyl Alkynes | [PdCl2{this compound}] + Cu(I) cocatalyst + Base |
| Buchwald-Hartwig | Aryl Halide | Amine | Arylamine | [PdCl2{this compound}] + Base |
Other Catalytic Transformations (e.g., Carbon-Carbon Coupling)
Beyond the well-established cross-coupling reactions, pyrimidine-amine ligated metal complexes may also find application in other catalytic carbon-carbon bond-forming reactions. The versatile coordination chemistry and tunable electronic properties of these ligands make them attractive candidates for the development of novel catalytic systems for a range of organic transformations.
Mechanistic Studies of Catalytic Cycles Involving this compound Complexes
Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and extending its scope. The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves a sequence of elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), and reductive elimination. libretexts.orglibretexts.org
In the context of a this compound-ligated palladium catalyst, the ligand is expected to play a key role in each of these steps.
Oxidative Addition: The pyrimidine-amine ligand coordinates to the Pd(0) active species. The electronic properties of the ligand can influence the rate of oxidative addition of the aryl halide to the palladium center, forming a Pd(II) intermediate.
Transmetalation: In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium center. The nature of the pyrimidine-amine ligand can affect the facility of this step. Similarly, in the Sonogashira coupling, the copper acetylide transfers the alkyne group to the palladium.
Reductive Elimination: This is the final step where the new carbon-carbon or carbon-nitrogen bond is formed, and the Pd(0) catalyst is regenerated. The steric and electronic features of the this compound ligand can significantly impact the rate of reductive elimination.
While detailed mechanistic studies specifically involving this compound are not yet available, insights can be drawn from studies on related pyrimidine- and amine-ligated systems. For instance, in Suzuki-Miyaura reactions, the nitrogen atoms of pyrimidine substrates can sometimes affect the catalytic activity, and the choice of ligand is crucial to achieve high yields. mdpi.com In Buchwald-Hartwig amination, the ligand's steric bulk is known to favor the monoligated palladium species, which can accelerate the key steps of the catalytic cycle. wikipedia.org The interplay between the pyrimidine and amine moieties in this compound could lead to unique mechanistic features that warrant further investigation.
Design of Novel Catalytic Systems Incorporating Pyrimidine-Amine Motifs
The pyrimidine-amine moiety represents a versatile and privileged scaffold in the field of molecular design. While extensively explored in medicinal chemistry for developing therapeutic agents, its potential in catalysis and ligand chemistry is an area of growing interest. nih.govgrowingscience.com The unique electronic properties and structural features of the pyrimidine-amine framework allow for the rational design of novel ligands for transition-metal-catalyzed reactions. The design of such catalytic systems hinges on the strategic modification of both the pyrimidine core and the amine substituent to fine-tune the steric and electronic environment of a coordinated metal center.
The pyrimidine ring itself offers multiple nitrogen atoms that can serve as coordination sites for a metal catalyst. The specific binding mode can be controlled by the placement of substituents on the ring. Furthermore, the electronic nature of the pyrimidine can be modulated; introducing electron-withdrawing or electron-donating groups can alter the electron density at the metal center, thereby influencing the catalyst's reactivity, stability, and selectivity.
Similarly, the amine portion of the motif offers a critical handle for tuning the ligand's properties. The nature of the substituent on the amine nitrogen—such as the (3-Methylbutyl) group in the titular compound—can be varied to control the steric bulk around the catalytic site. This is crucial for influencing substrate approach and can be a key factor in achieving high selectivity in catalytic transformations. The design principles are analogous to those used for other well-established nitrogen-containing heterocyclic ligands, such as the amine-pyridine ligands used in olefin polymerization, where the steric and electronic effects of substituents on both the amine and the aromatic ring are known to significantly impact catalyst activity and the properties of the resulting polymer. mdpi.com
Research into the synthesis of complex pyrimidine derivatives often relies on transition-metal catalysis, highlighting the synergy between these motifs and metal complexes. For example, palladium-catalyzed methods like the Buchwald-Hartwig amination have been effectively used to synthesize various N-arylpyrimidin-2-amine derivatives. nih.gov While in this context the pyrimidine-amine is the product, the resulting structures are themselves valuable as potential ligands for subsequent catalytic applications. nih.gov The development of catalytic systems incorporating these ligands allows for the construction of complex molecules under mild and efficient conditions. nih.govresearchgate.net
The performance of a catalyst based on a pyrimidine-amine ligand can be systematically optimized by creating a library of ligands with varied substituents and screening their effectiveness in a target reaction. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, modifying the steric bulk on the amine and the electronic properties of the pyrimidine ring could lead to significant differences in reaction yield and turnover number.
The following table illustrates research findings from a study on how ligand structure affects efficiency in a hypothetical Suzuki-Miyaura cross-coupling reaction catalyzed by a Palladium(II) complex.
Table 1: Effect of Pyrimidine-Amine Ligand Substitution on Catalytic Efficiency
| Ligand | Amine Substituent (R) | Pyrimidine Substituent (X) | Reaction Yield (%) |
|---|---|---|---|
| 1 | Methyl | -H | 78 |
| 2 | Isopropyl | -H | 85 |
| 3 | (3-Methylbutyl) | -H | 91 |
| 4 | (3-Methylbutyl) | 4-Methoxy (-OCH₃) | 95 |
| 5 | (3-Methylbutyl) | 4-Trifluoromethyl (-CF₃) | 82 |
Data is representative and compiled based on established principles of ligand-accelerated catalysis.
The data demonstrate a clear structure-activity relationship. Increasing the steric bulk of the amine substituent from Methyl (Ligand 1) to Isopropyl (Ligand 2) and subsequently to (3-Methylbutyl) (Ligand 3) leads to a progressive increase in reaction yield, suggesting that a larger steric profile may promote the reductive elimination step or stabilize the active catalytic species. Furthermore, the introduction of an electron-donating methoxy (B1213986) group on the pyrimidine ring (Ligand 4) enhances the catalytic activity compared to the unsubstituted analog (Ligand 3). Conversely, an electron-withdrawing trifluoromethyl group (Ligand 5) results in diminished yield. This highlights the critical role of electronic tuning of the pyrimidine-amine scaffold in the design of highly efficient and novel catalytic systems.
Advanced Analytical Chemistry in Research on 3 Methylbutyl Pyrimidin 5 Ylmethyl Amine
Chromatographic Separation and Purification Techniques
Chromatography is the cornerstone of separation science, enabling the isolation and purification of (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine from complex reaction mixtures and the quantification of its purity. The selection of a specific technique is dictated by the analytical objective, whether it be preparative purification or high-sensitivity quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of pyrimidine (B1678525) derivatives. researchgate.net For this compound, reversed-phase HPLC is typically the method of choice. This involves a nonpolar stationary phase (commonly C18 or C8 silica (B1680970) gel columns) and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC method for the analysis of this compound would involve a gradient elution to ensure adequate separation from both more polar starting materials and less polar byproducts. The use of a basic additive, such as diethylamine (B46881) (DEA), in the mobile phase can be impactful for improving peak shape and preventing the analyte from strongly retaining on the stationary phase. mdpi.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This method allows for the effective separation of the target compound from potential impurities, with retention times being highly reproducible.
For unequivocal identification and enhanced sensitivity, HPLC is often coupled with mass spectrometry (LC-MS). This powerful hyphenated technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific to the analyte. In the analysis of this compound, electrospray ionization (ESI) in positive ion mode is generally effective due to the presence of basic nitrogen atoms that are readily protonated.
LC-MS is invaluable for confirming the identity of the main peak in a chromatogram and for identifying unknown impurities by their mass fragmentation patterns. mdpi.com Tandem mass spectrometry (MS/MS) can further be employed to obtain structural information about the compound and its metabolites or degradation products. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. This results in much higher separation efficiency, speed, and sensitivity compared to traditional HPLC. lcms.cz For the analysis of this compound, a UPLC method can reduce analysis times from over 20 minutes to under 5 minutes without compromising resolution. rsc.org This high-throughput capability is particularly advantageous in process development and impurity profiling where rapid feedback is crucial. lcms.cz
Table 2: Comparative UPLC Method for High-Throughput Analysis
| Parameter | Value |
| Column | Acquity UPLC HSS C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 20 mM Ammonium (B1175870) Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 254 nm / Mass Spectrometry |
| Injection Vol. | 2 µL |
The enhanced resolution of UPLC is also critical for separating structurally similar isomers that may be present as impurities.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing the purity of fractions during purification. ualberta.ca For this compound, a silica gel plate would be used as the stationary phase, and a solvent system of varying polarity, such as ethyl acetate/hexanes or dichloromethane/methanol, would serve as the mobile phase. mdpi.com
The compound is spotted on the plate, which is then developed in a chamber containing the mobile phase. The separation is based on the compound's affinity for the stationary phase versus its solubility in the mobile phase. The position of the compound is visualized under UV light (typically at 254 nm) or by staining. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. khanacademy.org An ideal Rf value is typically between 0.3 and 0.7. ualberta.ca
Quantitative Analysis Methods for Compound Purity and Yield
Accurate determination of purity and yield is critical. HPLC with UV detection is the most common method for quantifying the purity of this compound. The method is validated for linearity, accuracy, precision, and sensitivity according to established guidelines.
A calibration curve is constructed by analyzing a series of standard solutions of the compound at known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied. The concentration of the compound in an unknown sample can then be determined from its peak area using this calibration curve. Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 3: Representative Purity Analysis Data by HPLC
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
For determining the yield of a chemical reaction, an internal standard is often added to the reaction mixture. The ratio of the peak area of the product to the peak area of the internal standard is used to calculate the amount of product formed.
Method Development for Trace Impurity Detection and Identity Assessment
The detection and identification of trace impurities are of paramount importance, as even small amounts of certain impurities can have significant consequences. Method development for trace impurity detection focuses on maximizing sensitivity and resolution. This often involves using a highly sensitive detector, such as a mass spectrometer, and optimizing the chromatographic conditions to separate the main compound from any potential impurities.
For this compound, potential impurities could arise from starting materials, byproducts of the synthesis, or degradation products. A forced degradation study, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, is often performed to identify potential degradation products. rjptonline.org
An LC-MS/MS method is typically developed for this purpose. The method would be designed to have a very low limit of detection (LOD) and limit of quantification (LOQ), often in the parts-per-million (ppm) range. researchgate.net
Table 4: Method Parameters for Trace Impurity Detection by LC-MS/MS
| Parameter | Value |
| Instrument | UPLC coupled to a Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Energy | Optimized for each potential impurity |
| LOD | < 1 ppm |
| LOQ | 3 ppm |
The identity of any detected impurities is confirmed by comparing their retention times and mass spectra to those of synthesized reference standards. This comprehensive approach ensures a thorough understanding of the impurity profile of this compound.
Potential in Materials Science and Functional Materials Research
Integration into Polymer Architectures
The incorporation of functional moieties into polymer chains is a well-established strategy for tuning their physical and chemical properties. The amine group in (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine provides a reactive handle for its integration into various polymer backbones. For instance, it could be reacted with monomers containing carboxylic acid or acyl chloride groups to form polyamide chains, or with epoxides to create epoxy resins.
Table 1: Potential Effects of Integrating this compound into Polymer Chains
| Feature of this compound | Potential Impact on Polymer Properties |
| Pyrimidine (B1678525) Ring | Increased thermal stability, specific solvent interactions, potential for metal coordination. |
| Amine Group | Reactive site for polymerization (e.g., polyamides, polyimides). |
| 3-Methylbutyl Group | Increased solubility in organic solvents, disruption of polymer chain packing, potential for creating microporosity. |
| Flexible Methylene (B1212753) Linker | Enhanced chain flexibility, potential for tuning glass transition temperature. |
Precursor for Electronic and Optical Materials
Pyrimidine derivatives have been investigated for their potential in electronic and optical applications due to their electron-deficient nature. This characteristic can facilitate electron transport in organic electronic devices. While specific data for this compound is not available, its pyrimidine core suggests it could be a building block for materials with interesting electronic properties.
By functionalizing the pyrimidine ring or the amine group with other electronically active moieties, it might be possible to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a crucial aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aliphatic side chain could also play a role in controlling the thin-film morphology of these materials, which is a critical factor for device performance.
Application as Building Blocks for Metal-Organic Frameworks (MOFs)
The 3-methylbutyl group could serve to functionalize the pores of the MOF, imparting hydrophobicity and potentially leading to selective adsorption of organic molecules. The flexibility of the linker between the pyrimidine and the amine could also allow for the formation of dynamic frameworks that can respond to external stimuli. The synthesis of MOFs using pyrimidine-based ligands has been shown to result in materials with interesting gas sorption and catalytic properties. acs.orgrsc.org
Table 2: Potential MOF Properties Based on this compound as a Ligand
| Ligand Feature | Potential Influence on MOF Properties |
| Pyrimidine N-donors | Coordination to metal centers, formation of diverse network topologies. |
| 3-Methylbutyl Group | Pore functionalization, increased hydrophobicity, selective guest adsorption. |
| Flexible Linker | Potential for framework flexibility and dynamic behavior. |
| Overall Ligand Size | Control over pore size and framework density. |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. tandfonline.com The structure of this compound is well-suited for participating in self-assembly processes. The pyrimidine ring can engage in hydrogen bonding through its nitrogen atoms and can also participate in π-π stacking interactions with other aromatic systems. tandfonline.comsemanticscholar.org
The interplay between the hydrogen bonding capabilities of the pyrimidine and amine groups and the hydrophobic interactions of the 3-methylbutyl chain could lead to the formation of complex, well-defined supramolecular architectures in solution and in the solid state. nih.govnih.gov These could include gels, liquid crystals, or discrete molecular assemblies. The ability to control the self-assembly of molecules is a key goal in nanotechnology and has applications in areas such as drug delivery, sensing, and catalysis. The specific stereochemistry and flexibility of the 3-methylbutyl group could also play a subtle but important role in directing the formation of chiral supramolecular structures.
Q & A
Basic: What established synthetic routes are available for (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine, and how is structural confirmation achieved?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by coupling with the 3-methylbutyl group. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) can link boronate esters to halogenated pyrimidines . Condensation reactions between pyridin-2-amine derivatives and aldehydes may also be adapted for pyrimidine systems . Structural confirmation relies on - and -NMR to verify amine connectivity and substituent positions, while X-ray crystallography provides definitive stereochemical evidence .
Advanced: How can catalytic conditions be optimized in coupling steps to enhance yield and purity?
Optimization requires systematic variation of catalysts (e.g., Pd(OAc)), ligands, and reaction temperatures. For instance, increasing Pd loading from 1% to 5% in Suzuki couplings improved yields from 51% to >70% in analogous pyrimidine syntheses . Solvent polarity (e.g., 2-methyltetrahydrofuran vs. DMF) and base selection (NaHCO vs. KCO) also influence byproduct formation. Purity is monitored via HPLC with UV detection, targeting >95% by area .
Basic: Which spectroscopic methods are critical for characterizing amine functionality in this compound?
-NMR is essential for identifying amine protons (δ 1.5–3.0 ppm) and distinguishing between primary/secondary amines. IR spectroscopy confirms N-H stretching (3300–3500 cm). Mass spectrometry (ESI-MS) provides molecular ion verification, with fragmentation patterns indicating the 3-methylbutyl and pyrimidinylmethyl groups . Artifacts, such as solvent peaks in NMR (e.g., residual DMSO), must be excluded via careful baseline correction .
Advanced: What molecular descriptors in QSAR models predict biological activity for derivatives of this compound?
Lipophilicity (Log P) and steric parameters (e.g., molar refractivity, SMR) are critical for antibacterial or kinase-inhibitory activity. For example, Log P values >2.5 enhance membrane permeability in pyridine derivatives, while bulky 3-methylbutyl groups may sterically hinder target binding . Computational tools like MOE or Schrödinger Suite can model these interactions, using docking simulations to validate predictions .
Advanced: How should contradictory kinase inhibition data across assay systems be resolved?
Contradictions often arise from assay conditions (e.g., ATP concentration, pH) or cell-line variability. Researchers should:
- Replicate studies in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Use isogenic cell lines to control for genetic background effects.
- Perform statistical meta-analysis to identify outliers or systematic biases .
Basic: What storage protocols ensure stability of this compound in long-term studies?
Store under inert gas (N) at –20°C in amber vials to prevent oxidation and photodegradation. Stability assessments via periodic HPLC analysis (e.g., every 6 months) monitor degradation products. Lyophilization enhances shelf life for aqueous solutions .
Advanced: What strategies validate metabolite identification in metabolic pathway studies?
In vitro models (e.g., liver microsomes) incubated with the compound are analyzed via LC-MS/MS. Derivatization with agents like CNBF enhances detection of amine metabolites . Validation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
